PTH-methionine sulfone

描述

PTH-methionine sulfone is a derivative of parathyroid hormone (PTH) where the methionine residues have been oxidized to methionine sulfone. This compound is significant in the study of oxidative stress and its impact on the biological activity of PTH. PTH is a critical hormone in regulating calcium homeostasis in the body, and its oxidation can lead to a loss of biological function .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of PTH-methionine sulfone involves the oxidation of methionine residues in PTH. This can be achieved using strong oxidizing agents such as hydrogen peroxide or performic acid under controlled conditions. The oxidation process converts methionine to methionine sulfoxide and further to methionine sulfone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using high-purity reagents and stringent control of reaction conditions to ensure complete oxidation of methionine residues. The process may include steps such as purification and characterization using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

化学反应分析

Types of Reactions: PTH-methionine sulfone primarily undergoes oxidation reactions. The methionine residues in PTH are susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone .

Common Reagents and Conditions: Common reagents used in the oxidation of methionine to methionine sulfone include hydrogen peroxide, performic acid, and other strong oxidizing agents. The reactions are typically carried out under acidic or neutral conditions to facilitate the oxidation process .

Major Products Formed: The major products formed from the oxidation of methionine in PTH are methionine sulfoxide and methionine sulfone. These oxidized forms of PTH exhibit altered biological activity compared to the native hormone .

科学研究应用

Understanding Parathyroid Hormone Functionality

Parathyroid hormone is crucial for maintaining calcium homeostasis in the body. Methionine residues in PTH, specifically at positions 8 and 18, are essential for its biological activity. Oxidation of these methionines to methionine sulfoxide or methionine sulfone can significantly alter the hormone's functionality. Research indicates that oxidized forms of PTH exhibit diminished receptor binding and biological activity, which is critical for understanding conditions like primary hyperparathyroidism (PHPT) and renal diseases where oxidative stress is prevalent .

Primary Hyperparathyroidism

Recent studies utilizing untargeted metabolomics have provided insights into the metabolic alterations associated with PHPT. Elevated levels of oxidized PTH have been correlated with disrupted calcium homeostasis in patients, making PTH-methionine sulfone a potential biomarker for assessing disease severity and treatment efficacy .

Renal Disease

Patients with renal disease often exhibit increased oxidative stress leading to the oxidation of PTH. The development of assays that differentiate between oxidized and non-oxidized forms of PTH has been pivotal in understanding the hormonal dysregulation in these patients . By measuring levels of oxidized PTH, clinicians can better evaluate patient status and adjust therapeutic approaches accordingly.

Long-Acting PTH Analogs

The exploration of long-acting PTH analogs, such as LA-PTH, highlights the importance of methionine oxidation in therapeutic contexts. These analogs aim to provide sustained elevations in blood calcium levels and may be beneficial for treating hypoparathyroidism . Understanding how modifications like methionine sulfone affect receptor interactions is crucial for optimizing these therapies.

Oxidative Stress Management

Research into the effects of oxidative stress on PTH functionality has led to potential therapeutic strategies aimed at mitigating oxidative damage. By targeting pathways that prevent the oxidation of methionine residues, it may be possible to enhance the efficacy of existing PTH-based treatments .

Biochemical Research Applications

This compound serves as a valuable tool in biochemical research aimed at elucidating the mechanisms behind hormone action and receptor interactions:

- Mass Spectrometry Techniques : Advanced techniques such as nanoLC-ESI-FT-MS/MS are employed to analyze oxidized forms of PTH, providing insights into structural changes and functional implications due to oxidation .

- Plasma-Induced Reactions : Studies investigating plasma-induced reactions involving methionine sulfone have revealed pathways for synthesizing other biologically relevant compounds, expanding its application beyond endocrinology into broader biochemical contexts .

Case Studies and Data Summary

作用机制

The mechanism of action of PTH-methionine sulfone involves its interaction with PTH receptors. Oxidation of methionine residues in PTH alters its binding affinity to the PTH receptor, leading to a reduction in its biological activity. This is due to the disruption of hydrophobic interactions between PTH and its receptor, which are critical for its function .

相似化合物的比较

Similar Compounds: Similar compounds to PTH-methionine sulfone include methionine sulfoxide derivatives of other peptide hormones such as human growth hormone and luteotropin. These compounds also undergo oxidation at methionine residues, leading to changes in their biological activity .

Uniqueness: this compound is unique in its specific role in studying the effects of oxidative stress on calcium homeostasis and bone metabolism. Its oxidation state provides valuable insights into the molecular mechanisms underlying the loss of function in oxidized peptide hormones .

生物活性

PTH-methionine sulfone is an oxidized form of parathyroid hormone (PTH) that has garnered significant attention due to its implications in biological activity, particularly in the context of oxidative stress and renal disease. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on receptor interactions, and clinical relevance.

Overview of PTH and Its Oxidation

Parathyroid hormone (PTH) is a crucial regulator of calcium and phosphate metabolism in the body. It is composed of 84 amino acids, with methionine residues at positions 8 and 18 being particularly important for its biological function. Oxidation of these methionine residues can lead to the formation of methionine sulfoxide and methionine sulfone, which significantly alter the hormone's activity.

Mechanisms of Biological Activity Loss

-

Oxidation Process :

- Methionine oxidation occurs in two steps: first to methionine sulfoxide (Met-SO) and then irreversibly to methionine sulfone (Met-SO2). Each oxidation results in a +16 Da or +32 Da mass shift, respectively, affecting the hormone's ability to bind to its receptor and activate downstream signaling pathways .

- Impact on Receptor Binding :

- Case Studies :

Table 1: Summary of Biological Activity Loss Due to Oxidation

Clinical Implications

The clinical relevance of this compound extends beyond basic biochemistry into patient care. In conditions such as chronic kidney disease (CKD), where oxidative stress is prevalent, the oxidation of PTH can lead to complications in calcium homeostasis and bone metabolism. The inability of oxidized PTH to activate its receptor effectively may contribute to the pathophysiology observed in CKD patients .

Future Directions

Research continues to explore potential therapeutic strategies that could mitigate the effects of PTH oxidation. Understanding how to preserve the biological activity of PTH or develop analogs that resist oxidation could provide new avenues for treating metabolic bone diseases and managing calcium levels in patients with renal impairment.

属性

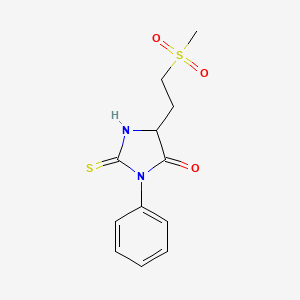

IUPAC Name |

5-(2-methylsulfonylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c1-19(16,17)8-7-10-11(15)14(12(18)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHIVNVSPBCMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401934 | |

| Record name | PTH-methionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68984-76-9 | |

| Record name | PTH-methionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。